molecular formula C18H20N2O B5973689 3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one

3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B5973689
M. Wt: 280.4 g/mol
InChI Key: KISMJAIHYZLILI-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with 4-methylanilino and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methylaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone compound. The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an analgesic or anti-inflammatory agent.

    Industry: The compound may find use in the production of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylanilino)-1-phenylpyrrolidin-2-one: Similar structure but lacks the 4-methyl group on the phenyl ring.

    3-(4-Chloroanilino)-1-(4-methylphenyl)pyrrolidin-2-one: Contains a chloro substituent instead of a methyl group on the aniline ring.

Uniqueness

3-(4-Methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both 4-methylanilino and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-methylanilino)-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-3-7-15(8-4-13)19-17-11-12-20(18(17)21)16-9-5-14(2)6-10-16/h3-10,17,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISMJAIHYZLILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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